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Compound of Interest

3-bromo-4-methoxy-4-oxobutanoic
Compound Name:

acid
CAS No.: 98298-19-2
Cat. No.: B6596773

Get Quote

Nomenclature, Stereochemistry, and Synthetic
Utility in Drug Development
Part 1: Executive Summary

Monomethyl 2-bromosuccinate is a bifunctional C4 building block characterized by an
electrophilic

-bromo stereocenter and two differentiated carbonyl functionalities: a free carboxylic acid and a
methyl ester. This desymmetrization allows for orthogonal functionalization, making it
indispensable for synthesizing

-amino acids, thiol-containing peptidomimetics, and heterocyclic scaffolds (e.qg.,
thiazolidinones).

However, the term "Monomethyl 2-bromosuccinate” is chemically ambiguous. It can refer to two
distinct regioisomers depending on whether the bromine is
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to the free acid or the ester. This guide resolves this nomenclature confusion, details the
specific CAS identities for procurement, and provides validated synthetic protocols.

Part 2: Chemical Identity & Synonyms (The Core
Directive)

In commercial catalogs and database searches, this compound is frequently mislabeled.
Precise identification requires distinguishing between the C1l-acid/C4-ester and C1-ester/C4-
acid regioisomers.

2.1 The Dominant Isomer: 2-Bromo-4-methoxy-4-oxobutanoic
acid
This is the thermodynamically favored product of monomethyl succinate bromination (Hell-

Volhard-Zelinsky conditions) and the most common "Monomethyl 2-bromosuccinate” in drug
discovery.

o Systematic Name: 4-Methoxy-4-oxobutanoic acid, 2-bromo-[1][2][3]
e« Common Synonyms: 2-Bromosuccinic acid 4-methyl ester;

-Bromosuccinic acid
-methyl ester.

e Structural Feature: Bromine is
to the carboxylic acid.

Table 1: CAS Registry for Isomer A (Alpha to Acid)
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Stereochemistry CAS Number Chemical Name

2-Bromo-4-methoxy-4-

Racemic 98298-18-1 ) )
oxobutanoic acid
S)-2-Bromo-4-methoxy-4-

(S)-Enantiomer 155148-23-5 () ) ) Y
oxobutanoic acid
R)-2-Bromo-4-methoxy-4-

(R)-Enantiomer 2913177-06-5 R) Y

oxobutanoic acid

2.2 The Minor Isomer: 3-Bromo-4-methoxy-4-oxobutanoic acid

Often a byproduct of non-selective hydrolysis of dimethyl 2-bromosuccinate.
o Systematic Name: 4-Methoxy-4-oxobutanoic acid, 3-bromo-[4][5][6]
e« Common Synonyms: 2-Bromosuccinic acid 1-methyl ester;

-Bromosuccinic acid methyl ester.

e Structural Feature: Bromine is
to the methyl ester.

Table 2: CAS Registry for Isomer B (Alpha to Ester)

Stereochemistry CAS Number Chemical Name

) 3-Bromo-4-methoxy-4-
Racemic 98298-19-2 ) )
oxobutanoic acid

Part 3: Structural Visualization & Regioisomerism

The following diagram illustrates the structural divergence and numbering logic that dictates the
nomenclature.
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Figure 1: Divergent synthesis pathways leading to the two distinct regioisomers of monomethyl
2-bromosuccinate.

Part 4: Synthetic Pathways & Causality

To ensure reproducibility, we focus on the synthesis of the dominant isomer (Isomer A), which
is the standard precursor for aspartic acid derivatives.

4.1 Protocol: Regioselective Bromination of Monomethyl
Succinate

Causality: Direct bromination of the diester (Dimethyl succinate) is difficult to stop at the mono-
stage. Bromination of the monoester using Hell-Volhard-Zelinsky (HVZ) conditions exploits the
fact that acid chlorides (generated in situ) enolize more readily than esters, directing the
bromine to the position

to the free acid.

Reagents:
+ Monomethyl succinate (1.0 eq)
» Thionyl chloride (

, 1.2 eq)

¢ N-Bromosuccinimide (NBS) or
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(1.1 eq)

o Catalytic HBr or

Step-by-Step Methodology:

Activation: In a flame-dried flask under

, dissolve monomethyl succinate in dry dichloroethane (DCE). Add
dropwise at 0°C to generate the acid chloride intermediate.

o Why: The acid chloride facilitates enolization required for electrophilic attack by bromine.
e Bromination: Heat to reflux (80°C). Add

or NBS dropwise over 2 hours.

o Observation: Evolution of HBr gas indicates reaction progress.

e Quench & Hydrolysis: Cool to 0°C. Carefully add water to hydrolyze the acid chloride back to
the carboxylic acid, leaving the methyl ester intact.

o Critical Control: Temperature must be kept low to prevent hydrolysis of the distal methyl
ester.

o Workup: Extract with Ethyl Acetate (EtOAc). Wash organic layer with

(to remove excess

) and Brine.

Purification: Recrystallization from Hexane/EtOAc affords the product as a white solid.

4.2 Pathway Visualization
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Figure 2: Mechanism of regioselective bromination via acid chloride intermediate.

Part 5: Applications in Drug Discovery[10]
Monomethyl 2-bromosuccinate is a “chiral pool” mimic. Its primary utility lies in
displacement reactions to generate non-natural amino acids.

Synthesis of Aspartic Acid Derivatives: Displacement of the bromide with amines (e.qg.,
benzylamine) yields N-substituted aspartic acid monoesters. The retention of the ester group
allows for selective peptide coupling at the C1-acid, while the C4-ester acts as a protecting

group.

Heterocycle Formation (Thiazolidinones): Reaction with thioureas leads to cyclization,
forming 2-aminothiazol-4-ones, a scaffold found in various anti-inflammatory and anticancer
candidates.

Self-Validating Check:

« If the product of your nucleophilic substitution is a
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-amino acid derivative, you likely started with Isomer B (bromine
to ester).

If the product is an

-amino acid derivative (Aspartic acid analog), you started with Isomer A (bromine

to acid).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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